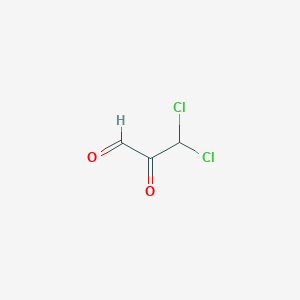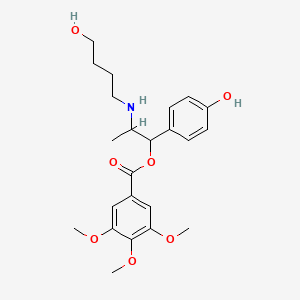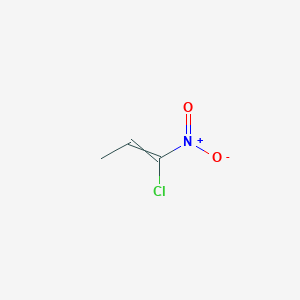![molecular formula C23H18N2OS B14471146 1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one CAS No. 65568-46-9](/img/structure/B14471146.png)
1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one is a complex organic compound that features a naphthalene core substituted with a hydrazinylidene group and a benzylsulfanyl phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one typically involves the condensation of 2-hydrazinylidenenaphthalen-1(2H)-one with 2-(benzylsulfanyl)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzylsulfanyl or hydrazinylidene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfanyl and hydrazinylidene groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-{[2-(Benzylsulfanyl)phenyl]methyl}-1H-1,2,4-triazole hydrochloride
- 2-(Benzylsulfanyl)-1H-benzimidazole
- 1-(1-Alkyl-6-substituted-1H-benzimidazol-2-yl)-naphthalen-2-ols
Uniqueness
1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the naphthalene core and the benzylsulfanyl phenyl group allows for diverse interactions and applications that are not possible with simpler compounds.
Propiedades
Número CAS |
65568-46-9 |
|---|---|
Fórmula molecular |
C23H18N2OS |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
1-[(2-benzylsulfanylphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C23H18N2OS/c26-21-15-14-18-10-4-5-11-19(18)23(21)25-24-20-12-6-7-13-22(20)27-16-17-8-2-1-3-9-17/h1-15,26H,16H2 |
Clave InChI |
VXLQTVONVMOIQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=CC=CC=C2N=NC3=C(C=CC4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol](/img/structure/B14471064.png)
![3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one](/img/structure/B14471066.png)
![Bicyclo[2.1.0]pent-1(4)-ene](/img/structure/B14471070.png)
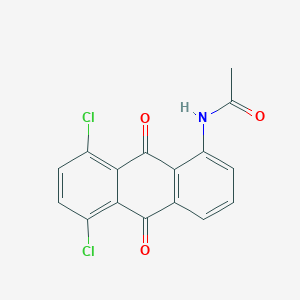
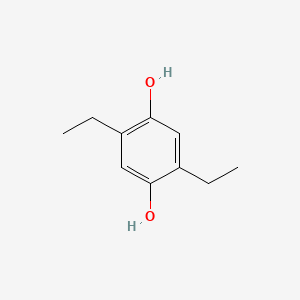
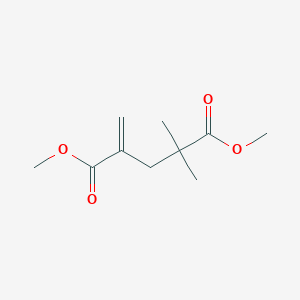
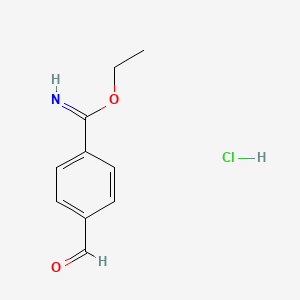
![({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14471107.png)


